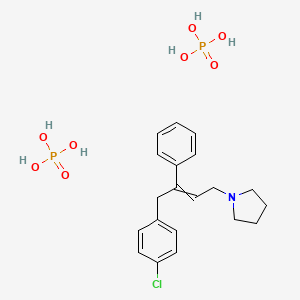
Pyrrobutamine phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrobutamine phosphate is a chemical compound known for its antihistamine and anticholinergic properties. It is primarily used to treat allergic reactions by blocking the action of histamine at the H1 receptor. The compound is characterized by its molecular formula C20H28ClNO8P2 and a molar mass of 507.839 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrobutamine phosphate involves the reaction of pyrrobutamine with phosphoric acid. The process typically includes the following steps:
Formation of Pyrrobutamine: Pyrrobutamine is synthesized by reacting 4-chlorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide.
Phosphorylation: The resulting pyrrobutamine is then reacted with phosphoric acid to form this compound. This reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired phosphate salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and maintained under optimal conditions for the reaction to proceed efficiently. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Pyrrobutamine phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can occur under specific conditions, although these are less common for this compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, where halogen atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used under controlled conditions.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as iron or aluminum chloride are often used.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound, though these are less frequently encountered.
Substitution Products: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
Pyrrobutamine phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on histamine receptors and its potential use in allergy research.
Medicine: Investigated for its therapeutic potential in treating allergic conditions and its pharmacological properties.
Industry: Utilized in the development of antihistamine drugs and other pharmaceutical formulations.
Mechanism of Action
Pyrrobutamine phosphate exerts its effects by blocking the H1 histamine receptor, thereby preventing the action of histamine, which is responsible for allergic symptoms. The compound also exhibits anticholinergic activity, which contributes to its therapeutic effects. The molecular targets include the H1 receptor and muscarinic receptors, and the pathways involved are related to the inhibition of histamine-induced responses .
Comparison with Similar Compounds
Diphenhydramine: Another antihistamine with similar H1 receptor blocking activity.
Chlorpheniramine: A compound with comparable antihistamine properties.
Promethazine: An antihistamine with additional antiemetic and sedative effects.
Uniqueness: Pyrrobutamine phosphate is unique due to its specific chemical structure, which includes a pyrrolidine ring and a phosphate group. This structure contributes to its distinct pharmacological profile, making it effective in treating allergic reactions with a different mechanism compared to other antihistamines .
Properties
CAS No. |
135-31-9 |
|---|---|
Molecular Formula |
C20H28ClNO8P2 |
Molecular Weight |
507.8 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidine;phosphoric acid |
InChI |
InChI=1S/C20H22ClN.2H3O4P/c21-20-10-8-17(9-11-20)16-19(18-6-2-1-3-7-18)12-15-22-13-4-5-14-22;2*1-5(2,3)4/h1-3,6-12H,4-5,13-16H2;2*(H3,1,2,3,4) |
InChI Key |
UAAAHOLLLRWGGL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC=C(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3.OP(=O)(O)O.OP(=O)(O)O |
Isomeric SMILES |
C1CCN(C1)C/C=C(\CC2=CC=C(C=C2)Cl)/C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(C1)CC=C(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3.OP(=O)(O)O.OP(=O)(O)O |
Key on ui other cas no. |
91-82-7 |
Related CAS |
91-82-7 (Parent) |
Synonyms |
1-(gamma-p-chlorobenzylcinnamyl)pyrrolidine pirrobutamine pyrrobutamine pyrrobutamine, (Z)-isomer pyrrobutamine, hydrobromide salt, (Z)-isomer pyrrobutamine, phosphate (1:2) salt pyrrobutamine, phosphate (1:2) salt, (E)-isomer pyrrobutamine, phosphate (2:1) salt, (trans)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


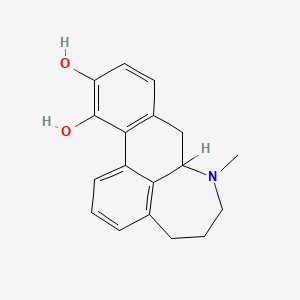
![(Z)-N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine](/img/structure/B1239177.png)
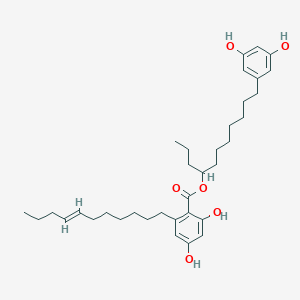

![(E)-N,N'-Bis[3-(ethylamino)propyl]-2-butene-1,4-diamine](/img/structure/B1239180.png)

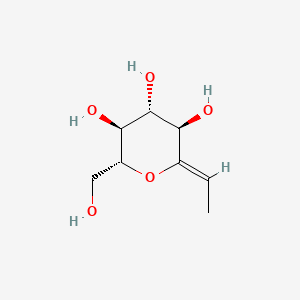
![3-[(E)-[5-hydroxy-4-(3-hydroxynon-1-ynyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]methyl]benzoic acid](/img/structure/B1239186.png)
![2-[4-[[2-[(E)-but-1-enyl]-4-chloro-5-formylimidazol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B1239188.png)
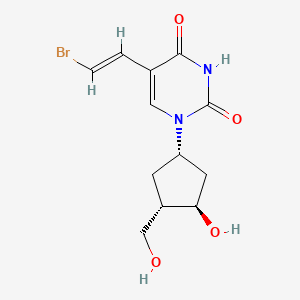
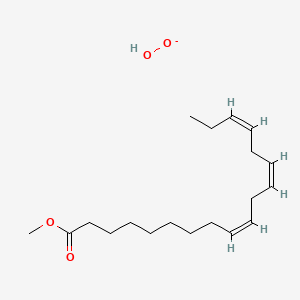
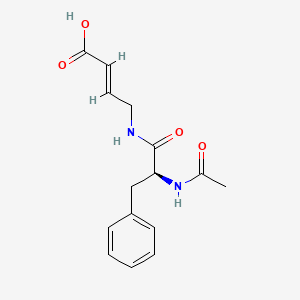
![(2S,3R,4S,5S,6R)-2-[(E)-3-phenylprop-2-enoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B1239193.png)
![[3-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1239194.png)
